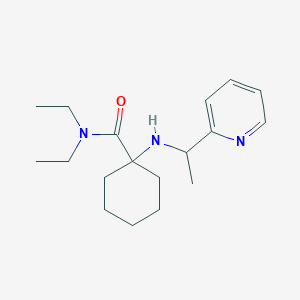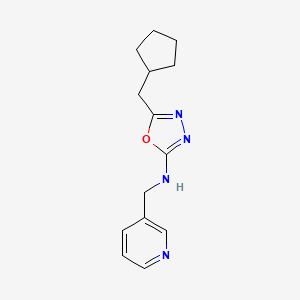
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide, also known as U-47700, is a synthetic opioid with potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals and was initially developed as a potential painkiller. However, due to its high potency and potential for abuse, it was never approved for medical use and is now classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a series of intracellular signaling pathways that ultimately result in the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide in lab experiments is its high potency, which allows for the study of opioid receptor function at low concentrations. However, its potential for abuse and toxicity limit its usefulness as a research tool, and caution should be exercised when handling and using this compound.
Orientations Futures
Future research on N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide could focus on the development of safer and more effective opioid analgesics that target the mu-opioid receptor. This could involve the modification of the this compound molecule to reduce its potential for abuse and toxicity while maintaining its analgesic effects. Additionally, studies could investigate the role of other opioid receptors in pain modulation and the potential of this compound as a tool for studying these receptors.
Méthodes De Synthèse
The synthesis of N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide involves several steps, including the reaction of 2-chloropyridine with diethylamine to form N,N-diethyl-2-pyridinamine, which is then reacted with cyclohexanone to form N,N-diethyl-1-(cyclohexen-1-yl)propan-2-amine. This intermediate compound is then reacted with 2-bromoethylamine hydrobromide to form this compound.
Applications De Recherche Scientifique
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide has been used in scientific research to study the opioid receptor system and its role in pain modulation. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target of most opioids. Studies have also investigated the potential of this compound as a tool for understanding the structure-activity relationships of opioid ligands.
Propriétés
IUPAC Name |
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-4-21(5-2)17(22)18(12-8-6-9-13-18)20-15(3)16-11-7-10-14-19-16/h7,10-11,14-15,20H,4-6,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVUWUEMICCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCCC1)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)


![[3-[1-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]amino]ethyl]phenyl]methanol](/img/structure/B7641640.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)
![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)
![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)